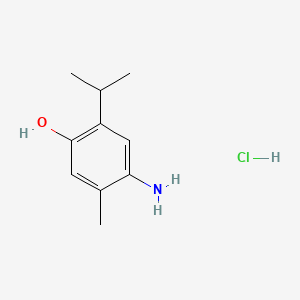
Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phenolic compounds involves condensation reactions and interactions with various metal ions. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was achieved through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . This suggests that similar methods could potentially be applied to synthesize the compound of interest, with modifications to the starting materials and reaction conditions to accommodate the different substituents on the phenol ring.
Molecular Structure Analysis
The molecular structure of phenolic compounds can be complex, as demonstrated by the crystal structure analysis of a saliciline derivative, which revealed a planar conformation and crystallization in the monoclinic space group . The compound was found to adopt E configurations with respect to the C-N bonds and featured weak O-H...O intermolecular interactions that stabilize the crystal packing. These findings highlight the importance of molecular geometry and intermolecular forces in the solid-state structure of phenolic compounds.
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions, including etherization, reduction, diazotization, and hydrolysis, as shown in the synthesis of 4-(2,4-dichlorophenoxy)phenol . These reactions are crucial for modifying the chemical structure and properties of the compounds, indicating that the compound "Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride" could also be amenable to similar chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride" are not detailed in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the interaction of phenolic ligands with transition metal ions suggests potential solubility in alcoholic media and the ability to form complexes . Additionally, the crystal structure analysis provides information on the solid-state properties, such as unit cell dimensions and space group, which are relevant to the understanding of the compound's physical characteristics .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Phenol derivatives, including 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride, are extensively studied for their synthesis and structural characterization. For instance, derivatives of 4-aminophenol have been synthesized and characterized using techniques like FT-IR, 1H-NMR, 13C-NMR, and elemental analyses. These compounds have been noted for their broad-spectrum activities against various bacterial strains and potential as anticancer agents due to their interactions with human DNA (Rafique et al., 2022).
Corrosion Inhibition
Amine derivative compounds, closely related to the chemical structure , have been synthesized and used as corrosion inhibitors for mild steel in acidic media. The effectiveness of these inhibitors has been confirmed through electrochemical measurements, surface analysis, and supported by density functional theory and molecular dynamics simulations (Boughoues et al., 2020).
Antimicrobial and Antifungal Activities
Compounds structurally similar to Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride have demonstrated significant antimicrobial and antifungal activities. Studies have reported enhanced activities of certain ligands upon complexation, indicating their potential in this field (Asijaa et al., 2012).
Catalytic Applications
Research has highlighted the use of structurally related compounds in catalytic applications. For instance, certain compounds have been used as recyclable catalysts for the acylation of inert alcohols and phenols under base-free conditions, suggesting their utility in synthetic chemistry and industrial applications (Liu et al., 2014).
Extraction and Detection Studies
Phenol derivatives have been utilized in extraction and detection studies. For example, aminoalkylbis(phenolate) ligands have been employed in the extraction of uranyl ions from solutions, showcasing the potential of such compounds in environmental applications and nuclear waste management (Sopo et al., 2007).
Propiedades
IUPAC Name |
4-amino-5-methyl-2-propan-2-ylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-6(2)8-5-9(11)7(3)4-10(8)12;/h4-6,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJYJPIOFSRDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064231 | |
| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |
CAS RN |
6321-11-5 | |
| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOTHYMOL HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X28UXX3R9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)



